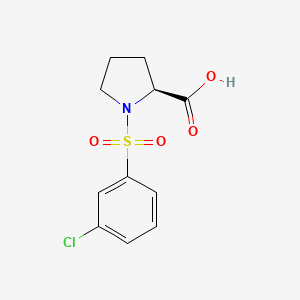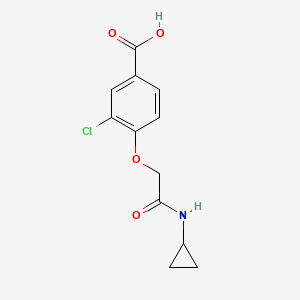![molecular formula C15H21NO4S B7817685 Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-](/img/structure/B7817685.png)
Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- typically involves the reaction of proline with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve the desired quality and consistency required for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is utilized to study protein folding and stability due to its unique structural properties .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The tetramethylphenylsulfonyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparación Con Compuestos Similares
- Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-
- Proline, 1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-
- Proline, 1-[(2,5-dimethylphenyl)sulfonyl]-
Comparison:
- Proline,1-[(2,3,5,6-tetramethylphenyl)sulfonyl]- is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity.
- Compared to Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]- , the tetramethyl derivative exhibits higher steric hindrance, affecting its interaction with molecular targets.
- The tetramethyl derivative also shows different solubility and stability profiles compared to other similar compounds, making it suitable for specific applications .
Propiedades
IUPAC Name |
(2S)-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)21(19,20)16-7-5-6-13(16)15(17)18/h8,13H,5-7H2,1-4H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZRBIPGBTBHG-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC[C@H]2C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
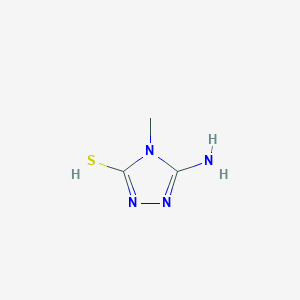



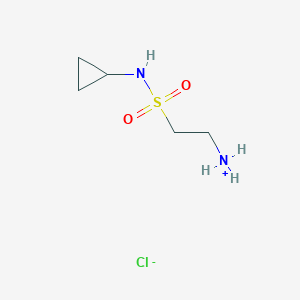
![3-[3-(Furan-2-yl)prop-2-enamido]propanoic acid](/img/structure/B7817642.png)
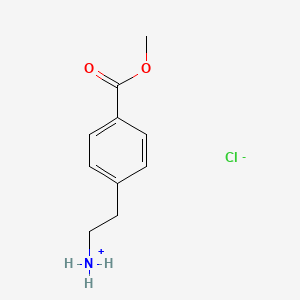
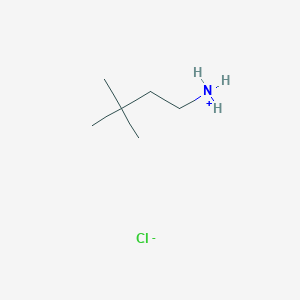
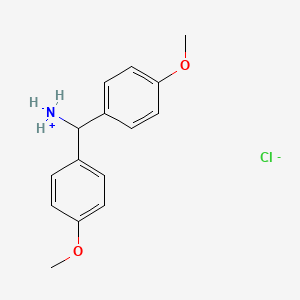

![1-[(2-Oxo-2,3-dihydro-1h-indol-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7817673.png)
![1-[(4-bromophenyl)sulfonyl]-L-proline](/img/structure/B7817682.png)
